molecular formula C26H24N4O3S B2899095 3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 403728-59-6

3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2899095
CAS No.: 403728-59-6
M. Wt: 472.56
InChI Key: IJRXVHQOGNQEDR-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolin-4-one core with a 2-sulfanylidene (thione) group at position 2 and a substituted phenyl group at position 2. The phenyl group is connected via a piperazine-1-carbonyl linker, which is further substituted with a 2-methoxyphenyl moiety.

Properties

IUPAC Name

3-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-23-9-5-4-8-22(23)28-14-16-29(17-15-28)24(31)18-10-12-19(13-11-18)30-25(32)20-6-2-3-7-21(20)27-26(30)34/h2-13,20H,14-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCFEYYDCZRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)C5C=CC=CC5=NC4=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/ID Core Structure Substituent on Piperazine Linker Type Reported Activity Reference
Target Compound Tetrahydroquinazolinone 2-Methoxyphenyl Carbonyl-phenyl N/A N/A
688055-94-9 Dioxoloquinazolinone Phenyl Carbonyl-phenyl N/A
p-MPPI (5-HT1A antagonist) Piperazine-ethylamide 2-Methoxyphenyl Ethylamide Serotonin receptor antagonism
Scheme 37 Quinazolinones (COX inhibitors) Quinazolinone Cyclohexylamine Methyl COX-1/2 inhibition
1-[4-(4-Chlorophenyl)-thiazol-2-yl]piperazine Thiazole 4-Chlorophenyl Direct bond Antimicrobial (inferred)

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Lipophilicity (LogP) Hydrogen-Bonding Capacity Example Compound
2-Methoxyphenyl Electron-donating Moderate (~2.5) High (methoxy O-atom) Target compound, p-MPPI
4-Chlorophenyl Electron-withdrawing High (~3.0) Low
Phenyl Neutral Moderate (~2.0) Low 688055-94-9
Sulfanylidene (thione) Polarizable Moderate (~1.8) Moderate (S-atom) Target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, and how can reaction conditions be standardized?

  • Methodology :

  • A multi-step synthesis is typically employed, starting with the formation of the quinazolinone core followed by functionalization with the 2-methoxyphenylpiperazine moiety. Key steps include nucleophilic substitution and carbonyl coupling reactions .
  • Temperature control (e.g., 60–80°C for amide bond formation), solvent selection (DMF or dichloromethane), and catalysts (e.g., EDCI/HOBt for carbodiimide-mediated coupling) are critical for yield optimization .
  • Purification requires gradient column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For example, the sulfanylidene group (C=S) typically appears at ~160–170 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the piperazine-quinazolinone scaffold .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to synthetic intermediates .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodology :

  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT or ATP-luminescence) to distinguish direct target engagement from off-target effects .
  • Dose-Response Analysis : Perform IC50_{50} titrations across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent activity .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess whether discrepancies arise from rapid metabolism in certain assays .

Q. How does the 2-methoxyphenylpiperazine moiety influence receptor binding selectivity?

  • Methodology :

  • Molecular Docking : Simulate interactions with serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors using software like AutoDock Vina. The methoxy group may enhance π-stacking with aromatic residues in binding pockets .
  • Comparative SAR Studies : Synthesize analogs (e.g., 3-chlorophenyl or 4-fluorophenyl substitutions) and test affinity via radioligand binding assays. For example, 2-methoxy substitution reduces steric hindrance compared to bulkier groups .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The sulfanylidene group may increase solubility but reduce metabolic stability .
  • Molecular Dynamics (MD) Simulations : Analyze stability of the compound in aqueous vs. membrane environments (GROMACS/NAMD) to predict tissue distribution .

Methodological Challenges and Solutions

Q. How to optimize regioselectivity during the introduction of the piperazine-carbonyl group?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., sulfanylidene sulfur) with tert-butyloxycarbonyl (Boc) to direct coupling to the phenyl ring .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., over-alkylation) by accelerating reaction kinetics under controlled microwave conditions (100°C, 30 min) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Compare crystal lattice parameters (e.g., monoclinic vs. orthorhombic) to identify polymorphs affecting solubility .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect amorphous vs. crystalline forms .

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